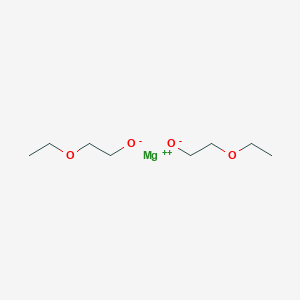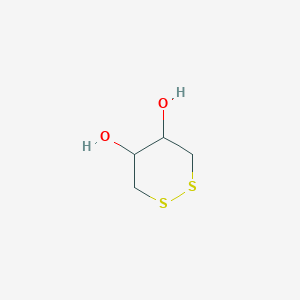
(4S,5S)-1,2-Dithiane-4,5-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfur-containing heterocycles using 1,4-dithiane-2,5-diol involves the in situ generation of 2-mercaptoacetaldehyde, a key intermediate featuring electrophilic and nucleophilic reaction centers. This versatility facilitates the construction of diverse sulfur-containing heterocycles, including thiophenes and 1,3-thiazoles, pivotal in organic and medicinal chemistry (Zamberlan et al., 2018).
Molecular Structure Analysis
The molecular structure of (4S,5S)-1,2-Dithiane-4,5-diol features a 1,4-dithiane core, which provides a unique reactivity profile due to its cyclic sulfur-containing framework. This structure facilitates selective cleavage and reduction reactions, enabling the synthesis of complex molecular architectures. The compound's structure has been harnessed for the controlled synthesis of carbon-carbon bonds, comparing favorably with more common synthetic building blocks (Ryckaert et al., 2023).
Chemical Reactions and Properties
1,4-Dithiane-2,5-diol participates in a variety of chemical reactions, demonstrating its versatility as a synthon in synthetic chemistry. For instance, its reactivity with azomethine imines through domino reactions, including [3 + 3] cycloadditions, exemplifies its capacity to form complex heterocycles with significant stereocontrol. This behavior underscores the compound's utility in the synthesis of novel molecules with potential biological activity (Zheng et al., 2015).
Physical Properties Analysis
The physical properties of molecules derived from (4S,5S)-1,2-Dithiane-4,5-diol, such as aliphatic random copolyesters, have been characterized by various techniques, including X-ray diffraction and differential scanning calorimetry. These studies reveal that compounds synthesized using this diol exhibit favorable physical and thermal properties, making them suitable for applications in materials science and potentially in biomedical fields (Balachandran et al., 2019).
Applications De Recherche Scientifique
Synthesis of Sulfur-Containing Heterocycles : (4S,5S)-1,2-Dithiane-4,5-diol is widely used as a versatile synthon for the construction of sulfur-containing heterocyclic compounds, including thiophenes and thiazoles, crucial in organic and medicinal chemistry (Zamberlan, Fantinati, & Trapella, 2018); (Luna et al., 2018).
Utility in Organic Chemistry : Its role as a stable dimer of α-mercaptoacetaldehyde and the presence of electrophilic and nucleophilic centers in its structure make it an efficient building block in synthetic heterocycle procedures (Luna et al., 2018).
Complex Molecular Architectures : The specific heterocyclic reactivity of 1,4-dithianes, including derivatives of (4S,5S)-1,2-Dithiane-4,5-diol, is utilized for the controlled synthesis of carbon–carbon bonds, contributing to the assembly of various complex molecular architectures (Ryckaert et al., 2023).
Synthesis of Biomedical Compounds : The molecule's versatility in synthetic chemistry has led to its use in the synthesis of bioactive compounds, including the antiretroviral lamivudine (Luna et al., 2018).
Biomedical Applications : (4S,5S)-1,2-Dithiane-4,5-diol has been used as a monomer in the synthesis of aliphatic random copolyester, with potential applications in the biomedical field, demonstrating anticancer, antioxidant, and antimicrobial activities (Balachandran, Raveendiran, & John, 2019).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and other hazards.
Orientations Futures
Future directions in the study of a compound can include potential applications, such as in medicine or industry, as well as areas of research that need further exploration.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
(4S,5S)-dithiane-4,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMOWHXEQDBBV-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CSS1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CSS1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190534 | |
| Record name | 4,5-Dihydroxy-1,2-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-1,2-Dithiane-4,5-diol | |
CAS RN |
14193-38-5, 37031-12-2 | |
| Record name | (±)-trans-1,2-Dithiane-4,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14193-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S,5S)-4,5-Dihydroxy-1,2-dithiane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037031122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-1,2-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dithiane-4,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S,5S)-1,2-DITHIANE-4,5-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T052MD8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




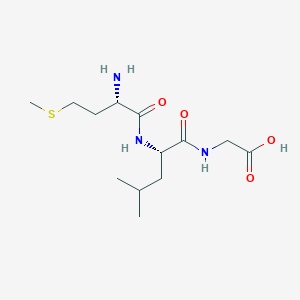


![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
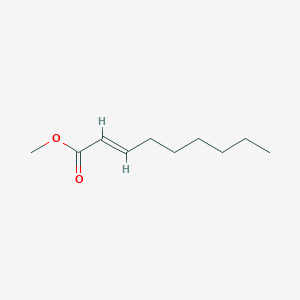


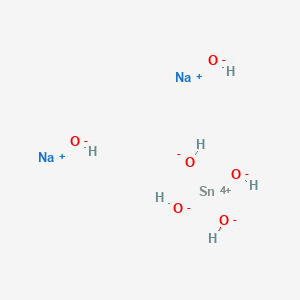



![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
